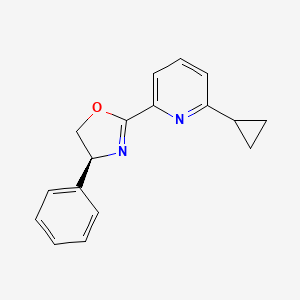

(S)-2-(6-Cyclopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

Description

(S)-2-(6-Cyclopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a pyridine ring substituted with a cyclopropyl group at the 6-position and a phenyl group at the 4-position of the dihydrooxazole moiety. The (S)-stereochemistry at the chiral center confers distinct stereoelectronic properties, making it valuable in asymmetric catalysis and coordination chemistry . Its enantiomer, (R)-2-(6-cyclopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole, is also commercially available, highlighting the importance of stereochemistry in its applications .

Properties

IUPAC Name |

(4S)-2-(6-cyclopropylpyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-2-5-12(6-3-1)16-11-20-17(19-16)15-8-4-7-14(18-15)13-9-10-13/h1-8,13,16H,9-11H2/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSHXRSCOEPAEKW-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC=C2)C3=NC(CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC(=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(6-Cyclopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylcarbinyl halides.

Formation of the Dihydrooxazole Ring: The dihydrooxazole ring is formed through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.

Coupling Reactions: The final step involves coupling the pyridine, cyclopropyl, and dihydrooxazole moieties through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(6-Cyclopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(S)-2-(6-Cyclopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

Biological Studies: It is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.

Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-(6-Cyclopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Reactivity and Coordination Chemistry

- Au(III) Coordination : Unlike this compound, the isopropyl-substituted analogue (S)-2-(2-(diphenylphosphaneyl)phenyl)-4-isopropyl-4,5-dihydrooxazole reacts with AuCl₃ to form a mixture of phosphine oxide and a Au(III)-SbF₆ complex. This highlights the sensitivity of reactivity to substituent bulkiness and electronic effects .

- Dimerization Effects: Bis-dihydrooxazole derivatives like (4S,4'S)-2,2'-(cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) exhibit enhanced rigidity and chelating capacity compared to monomers, making them superior in stabilizing metal centers for catalysis .

Biological Activity

(S)-2-(6-Cyclopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and neuropharmacological research. This article explores its biological activity based on recent studies and findings.

The compound has the following chemical characteristics:

- Molecular Formula : C23H20N2O

- Molecular Weight : 340.42 g/mol

- CAS Number : 2828438-62-4

Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives related to 4,5-dihydrooxazole compounds. Specifically, a series of derivatives exhibited significant antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 µg/mL. Additionally, these compounds showed effectiveness against Cryptococcus neoformans and Aspergillus fumigatus with MIC values between 0.25 and 2 µg/mL .

Table 1: Antifungal Activity of Related Compounds

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A30 | Candida albicans | 0.03 - 0.5 |

| Compound A31 | Cryptococcus neoformans | 0.25 - 2 |

| Compound A33 | Aspergillus fumigatus | 0.25 - 2 |

These findings suggest that this compound and its derivatives could serve as promising candidates for antifungal drug development.

Neuropharmacological Potential

The compound has also been investigated for its interaction with nicotinic acetylcholine receptors (nAChRs). It is posited that ligands targeting nAChRs may have therapeutic potential for conditions such as depression and nicotine dependence . The structure of this compound suggests it could act as a ligand for these receptors, which warrants further exploration in preclinical studies.

Case Studies and Research Findings

- Antifungal Efficacy : A study conducted on a series of oxazole derivatives demonstrated that specific modifications to the oxazole ring significantly enhanced antifungal efficacy against various strains of fungi . The compounds exhibited high metabolic stability and low inhibition of cytochrome P450 enzymes, indicating a favorable pharmacokinetic profile.

- Neuropharmacological Studies : Research focusing on pyridinyl nAChR ligands has shown that modifications in the ligand structure can lead to improved binding affinity and selectivity towards specific receptor subtypes . This highlights the potential of this compound in treating neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.